molecular formula C12H16N2O2S B5717016 1-Cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea

1-Cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea

Cat. No.: B5717016
M. Wt: 252.33 g/mol
InChI Key: NVNPJHUWKJIIDK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea typically involves the reaction of cyclopropylamine with 2,4-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-Cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with the active site of enzymes, inhibiting their activity. Additionally, the aromatic ring can interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea
  • 3-Cyclopropyl-1-(3,4-dimethoxyphenyl)thiourea

Uniqueness

1-Cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea is unique due to the presence of both cyclopropyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different biological activities and binding affinities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-15-9-5-6-10(11(7-9)16-2)14-12(17)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNPJHUWKJIIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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